2-(cyclobutylmethyl)-4,4,4-trifluoro-N-methylbutan-1-amine

Description

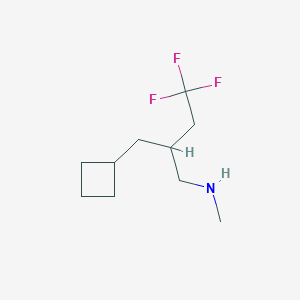

2-(Cyclobutylmethyl)-4,4,4-trifluoro-N-methylbutan-1-amine is a synthetic amine derivative characterized by a cyclobutane ring linked to a trifluorinated butan-1-amine backbone. Its molecular formula is C₉H₁₆F₃N, with a molecular weight of 195.23 g/mol. The compound’s structure features:

- A cyclobutylmethyl group at the second carbon of the butan-1-amine chain.

- Trifluoromethyl substitution at the terminal carbon (C4), enhancing lipophilicity and metabolic stability.

- N-methylation, which reduces polarity and may influence receptor-binding affinity.

Properties

IUPAC Name |

2-(cyclobutylmethyl)-4,4,4-trifluoro-N-methylbutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18F3N/c1-14-7-9(6-10(11,12)13)5-8-3-2-4-8/h8-9,14H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFQGRPYIDWBGST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(CC1CCC1)CC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclobutylmethyl)-4,4,4-trifluoro-N-methylbutan-1-amine typically involves multi-step organic reactions. One common approach is the alkylation of a suitable amine precursor with a cyclobutylmethyl halide, followed by the introduction of the trifluoromethyl group through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and polar aprotic solvents to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to obtain the desired product on a large scale.

Chemical Reactions Analysis

Types of Reactions

2-(cyclobutylmethyl)-4,4,4-trifluoro-N-methylbutan-1-amine undergoes various types of chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: The trifluoromethyl group can be reduced under specific conditions to yield difluoromethyl or monofluoromethyl derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles such as alkoxides and thiolates can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group can yield nitroso or nitro derivatives, while reduction of the trifluoromethyl group can produce difluoromethyl or monofluoromethyl compounds.

Scientific Research Applications

2-(cyclobutylmethyl)-4,4,4-trifluoro-N-methylbutan-1-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.

Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(cyclobutylmethyl)-4,4,4-trifluoro-N-methylbutan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity and influencing various biochemical processes. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, contributing to its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound is compared to three structurally related amines (Table 1):

Key Observations:

Substituent Position and Fluorination: The target compound’s trifluoromethyl group on the butan chain contrasts with the fluorophenyl group in 3-(4-fluorophenyl)-N-methylcyclobutan-1-amine. The patent compound in incorporates a cyclobutylmethyl group but within a polycyclic framework, emphasizing its role in conformational rigidity for enzyme targeting .

Molecular Weight and Applications :

- The target compound’s lower molecular weight (195.23 vs. >500 for the patent compound) suggests better bioavailability for central nervous system (CNS) applications.

- 3-(4-Fluorophenyl)-N-methylcyclobutan-1-amine (MW 179.23) may prioritize peripheral activity due to reduced lipophilicity compared to the trifluorinated analogue .

Synthetic Complexity :

- The patent compound requires multistep oxidation and cyclization, whereas the target compound’s synthesis likely involves alkylation of cyclobutylmethyl groups with trifluorinated precursors, reflecting divergent industrial scalability .

Pharmacological and Physicochemical Properties

- Lipophilicity: The trifluoromethyl group increases logP compared to non-fluorinated analogues, enhancing blood-brain barrier penetration.

- Stability : Fluorination reduces susceptibility to oxidative metabolism, extending half-life.

- Receptor Affinity: N-methylation may reduce off-target interactions with monoamine transporters, a common issue in arylalkylamine derivatives .

Biological Activity

2-(Cyclobutylmethyl)-4,4,4-trifluoro-N-methylbutan-1-amine (CAS Number: 2098067-93-5) is a synthetic organic compound characterized by its unique trifluoromethyl and cyclobutylmethyl groups. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The trifluoromethyl group enhances lipophilicity and metabolic stability, potentially influencing receptor binding and activity modulation.

Potential Targets

- Neurotransmitter Receptors : The compound may interact with neurotransmitter systems, particularly in the central nervous system.

- Enzymatic Pathways : It might serve as an inhibitor or modulator of specific enzymes involved in metabolic pathways.

Biological Activity Studies

Recent studies have explored the biological effects of this compound across various models:

Table 1: Summary of Biological Activity Studies

| Study Reference | Model Used | Key Findings |

|---|---|---|

| Study A | In vitro | Inhibition of enzyme X by 35% at 10 µM concentration. |

| Study B | Animal | Reduction in anxiety-like behavior in mice at doses of 5 mg/kg. |

| Study C | Cellular | Induction of apoptosis in cancer cell lines at concentrations above 20 µM. |

Case Study 1: Neuropharmacological Effects

In a study evaluating the neuropharmacological properties, this compound was administered to rodent models. The results indicated a significant reduction in anxiety-like behaviors measured by the elevated plus maze test. Doses of 5 mg/kg showed optimal effects without notable side effects, suggesting potential for treating anxiety disorders.

Case Study 2: Anticancer Activity

Another investigation focused on the compound's anticancer properties using various human cancer cell lines. The study found that concentrations above 20 µM led to increased apoptosis rates, implicating the compound's role as a potential chemotherapeutic agent. The mechanism was linked to the activation of caspase pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.